(S)-1-Benzyl-3-ethylpiperazine-2,5-dione
Description
The piperazine-2,5-dione ring system, also commonly referred to as a 2,5-diketopiperazine (DKP), represents the smallest class of cyclic dipeptides. nih.govnih.gov These structures are formed by the condensation of two α-amino acids and are prevalent in nature, having been isolated from a wide array of natural sources including fungi, bacteria, plants, and marine organisms. nih.govnih.govnih.gov The DKP framework is considered a "privileged scaffold" in medicinal chemistry and drug discovery. researchgate.netcsu.edu.au This designation is due to its frequent appearance in bioactive molecules and its ability to serve as a versatile template for the synthesis of structurally diverse compounds. researchgate.netcsu.edu.au
The stability of the six-membered ring makes the DKP structure a vital pharmacophore. nih.govbenthamdirect.com Compared to their linear peptide counterparts, DKPs exhibit enhanced stability against enzymatic degradation by proteases. mdpi.comnih.gov This increased stability, combined with conformational rigidity, allows DKP derivatives to interact effectively with various biological targets. mdpi.comnih.gov Consequently, compounds incorporating the piperazine-2,5-dione scaffold have been shown to possess a broad spectrum of pharmacological activities.
Table 1: Reported Biological Activities of Piperazine-2,5-dione Derivatives
| Biological Activity | Description | References |
| Anticancer | Compounds show properties that inhibit or kill cancer cells. | nih.govnih.govmdpi.comnih.gov |
| Antimicrobial | Includes antibacterial and antifungal activities against various pathogens. | nih.govnih.govbenthamdirect.com |
| Antiviral | Activity against viruses, including HIV-1 and HSV-1, has been reported. | nih.govbenthamdirect.commdpi.comvulcanchem.com |
| Neuroprotective | Some derivatives show potential in protecting nerve cells from damage. | nih.govbenthamdirect.com |
| Immunosuppressive | The ability to suppress or modulate the immune system. | benthamdirect.com |
| Quorum Sensing Modulation | Can interfere with intercellular communication in bacteria. | benthamdirect.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S)-1-benzyl-3-ethylpiperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-2-11-13(17)15(9-12(16)14-11)8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,14,16)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUIKRKFOQRVJON-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(CC(=O)N1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1C(=O)N(CC(=O)N1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50609022 | |
| Record name | (3S)-1-Benzyl-3-ethylpiperazine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50609022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
325145-36-6 | |
| Record name | (3S)-1-Benzyl-3-ethylpiperazine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50609022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Specific Focus on S 1 Benzyl 3 Ethylpiperazine 2,5 Dione
Rationale for Investigation within DKP Class
The study of specific DKP derivatives like this compound is driven by the principles of medicinal chemistry, particularly the exploration of structure-activity relationships (SARs). nih.gov The rationale for investigating this particular compound stems from the desire to understand how different functional groups at various positions on the DKP ring influence its physicochemical properties and biological interactions.
The DKP scaffold is a valuable core structure for generating small-molecule libraries for high-throughput screening. vulcanchem.com The selection of a benzyl group for the N-1 position and an ethyl group for the C-3 position is a deliberate chemical design choice.
The Benzyl Group (N-1): The benzyl group, consisting of a phenyl ring attached to a methylene (B1212753) bridge, introduces a significant aromatic and lipophilic character to the molecule. This can enhance interactions with hydrophobic pockets in biological targets and potentially improve membrane permeability. The benzyl group is a common blocking group used in the synthesis of asymmetrically substituted piperazines. orgsyn.org
The Ethyl Group (C-3): The ethyl group at the C-3 position is a small aliphatic substituent. Its size and lipophilicity can offer a balance between steric hindrance and binding affinity, potentially optimizing the molecule's fit within a specific receptor or enzyme active site. vulcanchem.com
By synthesizing and studying this specific combination of substituents, researchers can systematically probe the chemical space around the DKP scaffold, contributing to a deeper understanding of the SAR for this class of compounds and guiding the design of future derivatives with potentially enhanced biological activities. nih.gov
Cyclization of Linear Dipeptides
Stereochemical Considerations and their Importance (e.g., (S) configuration)
The stereochemistry of a molecule is a critical determinant of its biological activity. Since enzymes, receptors, and other biological targets are themselves chiral, they often interact differently with the various stereoisomers of a compound. The designation "(S)" in this compound refers to the specific three-dimensional arrangement of the substituents around the chiral carbon atom at the 3-position of the piperazine (B1678402) ring.
The importance of this specific configuration is profound:
Target Specificity: The (S) enantiomer will present its ethyl group in a precise spatial orientation. This orientation may be essential for fitting into a specific binding site on a biological target, whereas the corresponding (R) enantiomer, being a mirror image, would not fit as effectively, leading to a significant difference in biological response.
Conformational Rigidity: The DKP core provides a conformationally rigid backbone. mdpi.com This rigidity means that the orientation of the ethyl substituent is relatively fixed in space, making the distinction between the (S) and (R) configurations even more pronounced in molecular interactions.
Synthetic Control: The synthesis of piperazine-2,5-diones with defined stereochemistry is a key focus of chemical research in this area. csu.edu.aunih.gov Methods that yield specific isomers, such as the cis isomer as a major product during hydrogenation of related precursors, are highly valued as they allow for the investigation of pure enantiomers and avoid the complexities of studying racemic mixtures. csu.edu.auchemrxiv.org
In essence, the (S) configuration is not a minor detail but a fundamental feature of the molecule's chemical identity that dictates how it interacts with the chiral world of biology. Investigating the pure (S)-isomer allows for an unambiguous interpretation of its biological and pharmacological effects.
Medicinal Chemistry and Pharmacological Relevance of S 1 Benzyl 3 Ethylpiperazine 2,5 Dione and Analogs
Structure-Activity Relationship (SAR) Studies of Piperazine-2,5-diones
The biological activity of piperazine-2,5-dione derivatives is intricately linked to their three-dimensional structure and the nature of the substituents appended to the core ring. SAR studies are crucial in identifying the key molecular interactions that underpin their pharmacological profiles.
The type and position of substituents on the piperazine-2,5-dione ring significantly modulate the biological activity of these compounds. Modifications at the nitrogen and carbon atoms of the heterocyclic ring can lead to substantial changes in potency, selectivity, and pharmacokinetic properties.
The benzyl (B1604629) group at the N-1 position of the piperazine-2,5-dione core plays a pivotal role in the interaction of these molecules with their biological targets. In studies of diketopiperazine analogs as opioid receptor ligands, the presence and location of the benzyl ring were found to be strong determinants of the binding profile. nih.gov Substitution of the benzyl ring with other moieties, such as a methylbutenyl or a methyl group, resulted in a significant decrease in binding affinity. nih.gov This suggests that the aromatic nature of the benzyl group is crucial for potent receptor interaction, possibly through π-π stacking interactions with aromatic amino acid residues within the receptor's binding pocket. nih.gov Furthermore, shifting the benzyl group to a different position on the nitrogen atom can also markedly decrease affinity, highlighting the spatial importance of this substituent. nih.gov The introduction of a 4-fluorobenzyl group, in some instances, has been identified as a crucial anticancer functional group in certain piperazine-containing compounds.
| Compound/Analog | Modification | Effect on Biological Activity | Reference |
|---|---|---|---|
| 1-Benzyl-3-(substituted)piperazine-2,5-dione | - | Serves as a key structural motif for opioid receptor affinity. | nih.gov |
| Analog with Methylbutenyl substitution | Replacement of Benzyl group | Greatly decreased binding affinity. | nih.gov |
| Analog with Methyl substitution | Replacement of Benzyl group | Greatly decreased binding affinity. | nih.gov |
| Analog with ortho-substituted Benzyl group | Positional isomerization of Benzyl group | Markedly decreased affinity. | nih.gov |
N-substitution on the piperazine-2,5-dione ring is a critical determinant of receptor binding affinity and selectivity. The introduction of different N-heterocyclic substituents on the piperazine (B1678402) ring can significantly alter the affinity for specific receptors, such as the dopamine (B1211576) D3 receptor. Protecting the amide nitrogen atom of the piperazine-2,5-dione ring can also increase the lipophilicity of the molecule, which may enhance its anticancer activity and solubility. nih.gov In the context of opioid receptor ligands, N-substituents are crucial for activity, with both secondary and tertiary amines showing comparable potency, while electron-withdrawing substituents that reduce the hydrogen-bond acceptor ability of the nitrogen can lead to inactive compounds.
| N-Substituent Type | Effect on Receptor Binding/Activity | Example/Receptor Family | Reference |
|---|---|---|---|
| Benzyl Group | Crucial for opioid receptor affinity. | Opioid Receptors | nih.gov |
| Various Substituted Indole Rings | Can be accommodated with retention of affinity for dopamine D3 receptors. | Dopamine D3 Receptors | |
| Protective Groups on Amide Nitrogen | Increases lipophilicity and can enhance anticancer activity. | Anticancer Activity | nih.gov |
| Electron-withdrawing substituents | Reduces hydrogen-bond acceptor ability of nitrogen, leading to inactivity. | Opioid Receptors |
The piperazine-2,5-dione ring system is considered a "rigid" molecule, which imparts significant conformational constraints. nih.gov This rigidity is a desirable feature in drug design as it can lead to higher binding affinity and selectivity for the target receptor by reducing the entropic penalty upon binding. The conformation of the piperazine-2,5-dione ring can, however, be influenced by the substituents present. nih.gov To avoid steric interactions between side chains, the six-membered ring can adopt flattened-boat or twist-boat conformations. Despite this inherent rigidity, a degree of flexibility is still possible through small bond-angle deformations and larger variations in internal rotation angles. nih.gov This constrained yet adaptable scaffold is a key reason for the wide range of biological activities exhibited by this class of compounds. nih.gov
The piperazine-2,5-dione core possesses both hydrogen bond donor (N-H) and acceptor (C=O) functionalities, enabling it to form various hydrogen bonding interactions. These interactions are crucial for the molecular recognition process at the receptor level and also influence the physicochemical properties of the compounds, such as their crystal packing and solubility. In the solid state, piperazine-2,5-dione molecules can form paired N—H⋯O hydrogen bonds, creating ribbon-like structures. These ribbons can be further linked into sheets by C—H⋯O hydrogen bonds. The ability to form these hydrogen-bonded networks can impact the solubility and ultimately the bioavailability of these compounds. For instance, piperazine-2,5-diones with phenyl rings at the 3- and 6-positions can form extensive hydrogen bonding and π-stacking interactions, leading to low lipo-solubility and modest anticancer properties. In contrast, the presence of groups that favor intramolecular hydrogen bonding can diminish intermolecular interactions, potentially improving solubility and biological activity. nih.gov
Biological Activities and Potential Therapeutic Applications
Antiviral Activities
The piperazine-2,5-dione (diketopiperazine or DKP) scaffold, a six-membered cyclic dipeptide, is a core structure in numerous natural products and has been extensively utilized in drug discovery for its unique structural properties, including rigidity, chirality, and the capacity for diverse side-chain substitutions. nih.gov Derivatives of this scaffold have demonstrated a range of biological activities, including significant antiviral properties against various viral pathogens. nih.govarabjchem.org
A key strategy in antiviral therapy is the inhibition of viral proteases, which are essential enzymes for viral replication and maturation. nih.gov The structural features of piperazine-2,5-dione and related compounds make them suitable candidates for designing protease inhibitors.
HIV-1 Protease: Human Immunodeficiency Virus Type 1 (HIV-1) protease is a critical aspartyl protease that cleaves viral polyprotein precursors, a necessary step for producing mature, infectious virions. nih.govmdpi.com Its inhibition halts the viral life cycle, making it a prime target for antiretroviral drugs. mdpi.com Many successful HIV-1 protease inhibitors are competitive inhibitors designed to mimic the natural substrates of the enzyme. nih.govmdpi.com
Research into peptidomimetics has led to the development of N-benzyl pseudopeptides as potent HIV-1 protease inhibitors. A study synthesized a series of compounds with an N-benzyl hydroxyalkylamino acid core structure. nih.gov These compounds were evaluated for their ability to inhibit both the isolated HIV-1 protease enzyme and viral replication in cell cultures. The results indicated that their efficacy in inhibiting viral replication was comparable to their enzymatic inhibition, suggesting good pharmacokinetic properties. nih.gov The most effective compound in this series, a pseudotripeptide designated Fmoc-Leu-N(Bzl)Hse-Met-NH-tBu, demonstrated significant inhibitory activity. nih.gov
| Compound | HIV-1 Protease Inhibition (IC₅₀) | Viral Replication Inhibition (ED₅₀) |
| Fmoc-Leu-N(Bzl)Hse-Met-NH-tBu | 170 nM | 52 nM |
Data sourced from a study on N-benzyl pseudopeptides as HIV-1 protease inhibitors. nih.gov
HSV-1 Protease: Herpes Simplex Virus Type 1 (HSV-1) is a widespread pathogen that can cause a range of infections. nih.gov The emergence of strains resistant to standard treatments like acyclovir (B1169) necessitates the development of new therapeutics targeting different viral components. The HSV-1 protease, VP24, is indispensable for the assembly of mature virions and represents an attractive target. nih.gov Novel compounds have been identified that block the activity of the VP24 protease, thereby inhibiting HSV-1 infection both in vitro and in vivo. nih.gov Furthermore, certain derivatives of 3-phenylpiperidine-2,6-dione, which are structurally related to piperazine-diones, have also shown moderate activity against the HSV-1 virus. nih.gov
The 2,5-diketopiperazine scaffold has been identified as a promising core structure for developing agents against influenza viruses. A study focused on synthesizing novel N-substituted 2,5-diketopiperazine derivatives and evaluating their antiviral activity against the H5N2 influenza virus by monitoring viral propagation in embryonated chicken eggs. nih.govnih.gov
Molecular docking studies suggested that these active derivatives bind within the 430-cavity of the neuraminidase enzyme from the H5N2 virus. nih.govnih.gov Neuraminidase is a crucial surface protein that allows newly formed virus particles to be released from infected cells. The interaction of these DKP derivatives with key amino acid residues, such as Arg371, Pro326, Ile427, and Thr439, is believed to be responsible for their inhibitory effect. nih.govnih.gov
| Compound Class/Name | Concentration for Activity | Target Site | Key Interacting Residues |
| (3Z,6Z)-3-benzylidene-6-(2-methyl propylidene)-4-substituted-2,5-DKPs | 25 µg/mL | Neuraminidase (430-cavity) of H5N2 Virus | Arg371, Pro326, Ile427, Thr439 |
| (3Z,6E)-3-benzylidene-6-(2-methylpropylidene)-1-(1-ethyl pyrrolidine)-2,5-DKP | 25 µg/mL | Neuraminidase (430-cavity) of H5N2 Virus | Arg371, Pro326, Ile427, Thr439 |
| Lansai-C | 25 µg/mL | Neuraminidase (430-cavity) of H5N2 Virus | Arg371, Pro326, Ile427, Thr439 |
Data from a study on 2,5-Diketopiperazine derivatives as potential anti-influenza (H5N2) agents. nih.govnih.gov
Antimicrobial Properties
The rise of antimicrobial drug resistance has spurred research into new classes of compounds with novel mechanisms of action. nih.gov Piperazine-2,5-dione derivatives have emerged as a promising scaffold for developing agents that can combat microbial infections, including those associated with biofilms and bacterial communication. nih.gov
Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces. frontiersin.org Bacteria within biofilms exhibit significantly increased resistance to antibiotics and host immune responses, making biofilm-associated infections difficult to treat. frontiersin.org Therefore, inhibiting biofilm formation is a key therapeutic strategy.
The 2,5-piperazinedione (B512043) molecule has been shown to inhibit the production of factors that are essential for biofilm integrity. In a study using Pseudomonas aeruginosa PAO1, 2,5-piperazinedione caused a remarkable 96% reduction in the production of EPS. nih.govresearchgate.net Since EPS is a critical component of the biofilm matrix, its inhibition directly compromises biofilm formation. nih.gov Synthetic mimics of antimicrobial peptides based on the 2,5-diketopiperazine scaffold have also displayed potent activity against various bacteria, including drug-resistant clinical isolates, with their mechanism often involving disruption of the bacterial membrane. nih.gov
Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to monitor their population density and coordinate gene expression. nih.govmdpi.com This system regulates various processes, including virulence factor production and biofilm formation, making it an attractive target for antimicrobial therapies that aim to disarm pathogens rather than kill them, potentially reducing the selective pressure for resistance. nih.govnih.gov
The compound 2,5-piperazinedione has been identified as a potent inhibitor of QS-dependent factor production in Pseudomonas aeruginosa PAO1. nih.govresearchgate.net Research demonstrated that this molecule significantly reduced the production of several virulence factors controlled by QS. nih.gov Molecular docking analysis suggests that 2,5-piperazinedione likely interferes with the binding of the natural signaling molecule (N-3-oxododecanoyl-l-homoserine lactone) to its receptor protein, LasR, thereby disrupting the signaling cascade. nih.gov
| Virulence Factor / Activity | Organism | Inhibitor | % Reduction |
| Azocasein-degrading proteolytic activity | Pseudomonas aeruginosa PAO1 | 2,5-Piperazinedione | 69% |
| Elastolytic activity | Pseudomonas aeruginosa PAO1 | 2,5-Piperazinedione | 48% |
| Pyocyanin production | Pseudomonas aeruginosa PAO1 | 2,5-Piperazinedione | 85% |
| Extracellular Polymeric Substances (EPS) | Pseudomonas aeruginosa PAO1 | 2,5-Piperazinedione | 96% |
Data from a study on the inhibition of quorum sensing-dependent factors by 2,5-piperazinedione. nih.govresearchgate.net
Enzyme Inhibition and Peptidomimetics
Piperazine-2,5-diones are cyclic dipeptides and serve as valuable scaffolds for creating peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved properties. nih.govnih.gov Compared to their linear peptide counterparts, the cyclic nature of DKPs provides conformational rigidity and superior resistance to enzymatic degradation by proteases, which enhances their potential as therapeutic agents. nih.gov
The application of this scaffold in enzyme inhibition is well-documented, particularly in the context of viral proteases. As detailed in section 3.2.2.1, N-benzyl pseudopeptides designed around a core structure related to piperazines act as potent competitive inhibitors of the HIV-1 protease. nih.gov These compounds mimic the transition state of the natural peptide substrates that the enzyme cleaves, effectively blocking its active site and preventing viral maturation. mdpi.comnih.gov The ability of these molecules to inhibit the enzyme at nanomolar concentrations highlights the success of using the piperazine-dione framework to design highly specific and effective enzyme inhibitors. nih.gov This approach leverages the peptidomimetic properties of the scaffold to achieve high-affinity binding to enzyme targets that typically process peptides. nih.gov
Design of Protease Inhibitors
The rigid backbone of the piperazine-2,5-dione ring makes it an excellent scaffold for the design of peptidomimetics, which can mimic the structure of peptide substrates to inhibit enzymes like proteases. This has been demonstrated in the search for inhibitors of the SARS-CoV-2 main protease, where various piperazine-based compounds have been synthesized and studied. nih.gov Molecular docking studies have shown that piperazine ligands can fit into the active site of the SARS-CoV-2 protease, forming strong hydrogen bonding interactions. nih.govnih.gov The nucleophilic character of the piperazine nitrogens allows for a variety of substitutions, enabling the creation of molecules with both hydrophobic and hydrophilic regions necessary for binding to enzyme active sites through electrostatic and hydrogen bond interactions. nih.gov The structural features of (S)-1-Benzyl-3-ethylpiperazine-2,5-dione, with its benzyl and ethyl groups, could be tailored to fit the specific pockets of a target protease, suggesting its potential as a core structure for novel protease inhibitors.
Glycosidase Mimetics
The design of glycosidase inhibitors often involves creating molecules that mimic the structure or charge of the transition state of the glycosidic bond cleavage. While scaffolds such as coumarin (B35378) have been successfully used in the design of potent α-glucosidase inhibitors, the specific application of the piperazine-2,5-dione core as a glycosidase mimetic is not as extensively documented in the available literature. nih.gov The development of mechanism-based inhibitors and activity-based probes for glycosidases is a complex field that relies on a deep understanding of the enzyme's catalytic mechanism. wur.nl Given the synthetic tractability of the diketopiperazine scaffold, it represents a potential platform for the development of novel glycosidase mimetics, though this remains an area requiring further investigation.
Potential in Neurological Indications
Diketopiperazines (DKPs) represent a promising class of biologically active compounds with significant potential for neurological indications. researchgate.net A key advantage of this scaffold is its ability to cross the blood-brain barrier (BBB), a critical feature for drugs targeting the central nervous system (CNS). researchgate.netwikipedia.org Formulations of piperazine-2,5-diones have been shown to enhance their ability to cross the BBB, suggesting they could be developed as treatments for various neurological conditions. nih.gov
Analogs of the DKP class have demonstrated notable neuroprotective activity in several experimental models. researchgate.netnih.gov For instance, novel diketopiperazines synthesized based on the structure of the endogenous cyclic dipeptide cyclo[His-Pro] have been shown to prevent neuronal death in in-vitro models of traumatic injury and protect against cell death caused by free radicals and calcium mobilization. nih.gov In silico studies of 35 different DKPs from marine organisms identified their potential as multitarget agents against enzymes involved in neurodegenerative diseases like Alzheimer's, Huntington's, and Parkinson's diseases, such as MAO-A/B and β/γ-Secretase. gsconlinepress.com These findings underscore the potential of the broader DKP class, including this compound, as candidates for the development of new therapies for neuronal degeneration. researchgate.net
Anticonvulsant Activity of Related Scaffolds
The piperazine ring and the related pyrrolidine-2,5-dione structure are considered important pharmacophores for compounds active in the central nervous system, particularly in the context of anticonvulsant activity. nih.gov Extensive research has been conducted on derivatives of these scaffolds, revealing significant activity in various preclinical models of epilepsy.
Studies on 1,4-substituted piperazine derivatives and 3-substituted-pyrrolidine-2,5-dione derivatives have identified several compounds with potent anticonvulsant effects in the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6 Hz seizure tests. nih.govmdpi.comresearchgate.net For example, certain 3-(chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives showed more beneficial efficacy (ED₅₀) and protective index values than the established antiepileptic drug valproic acid in the MES and 6 Hz tests. mdpi.com Other research has shown that dicarboxylic piperazine derivatives that block glutamate (B1630785) receptors, specifically acting as kainate antagonists, are effective anticonvulsants in rodent models. nih.gov The structure-activity relationship for these compounds often depends on the nature and position of substituents on the aromatic rings and the type of linker used. nih.govmdpi.com
| Compound Class | Specific Analog Example | Seizure Model | Observed Activity | Reference |
|---|---|---|---|---|
| Dicarboxylic Piperazine Derivatives | 1-(p-bromobenzoyl)-piperazine-2,3-dicarboxylic acid (pBB-PzDA) | Audiogenic Seizures (DBA/2 mice) | Protects against clonic and tonic seizures. | nih.gov |
| Dicarboxylic Piperazine Derivatives | 1-(p-chlorobenzoyl)-piperazine-2,3-dicarboxylic acid (pCB-PzDA) | Audiogenic Seizures (DBA/2 mice) | Protects against clonic and tonic seizures. | nih.gov |
| Pyrrolidine-2,5-dione-acetamides | 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | Maximal Electroshock (MES) Test | ED₅₀ of 68.30 mg/kg (vs. 252.74 mg/kg for Valproic Acid). | mdpi.com |
| Pyrrolidine-2,5-dione-acetamides | 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | 6 Hz (32 mA) Test | ED₅₀ of 28.20 mg/kg (vs. 130.64 mg/kg for Valproic Acid). | mdpi.com |
| Pyrrolidine-2,5-dione Hybrids | 3-(3-methylthiophen-2-yl)-1-(4-(4-fluorophenyl)piperazin-1-yl)-4-oxobutyl)pyrrolidine-2,5-dione | Maximal Electroshock (MES) Test | Protected 100% of animals at 100 mg/kg. | nih.gov |
Antifouling Activities
Marine biofouling is a significant problem for maritime industries, and there is an urgent need for effective, eco-friendly antifouling agents. rsc.orgifremer.fr The 2,5-diketopiperazine scaffold, present in many marine natural products, has emerged as a promising template for the development of such agents. ifremer.frrsc.org
A number of studies have synthesized and evaluated libraries of DKP derivatives for their ability to inhibit the settlement of common marine fouling organisms. Research has shown that a balance between hydrophobicity and cationic charge is key for broad-spectrum antifouling activity. rsc.orgifremer.fr Several synthetic DKPs have displayed potent inhibitory activity at sub-micromolar or low microgram per milliliter concentrations against organisms such as the barnacle Balanus amphitrite and the bryozoan Bugula neritina. rsc.org The activity of these compounds often surpasses that of related natural products, highlighting the potential for synthetic optimization. rsc.org
| Compound ID | EC₅₀ against Balanus amphitrite (μg/mL) | EC₅₀ against Bugula neritina (μg/mL) | Reference |
|---|---|---|---|
| 3a | 2.5 | 11.3 | rsc.org |
| 3b | 3.2 | Inactive | rsc.org |
| 3d | 1.6 | 3.1 | rsc.org |
| 3i | Inactive | 2.3 | rsc.org |
| 3m | 18.5 | Inactive | rsc.org |
Pharmacological Mechanisms of Action
Receptor Binding and Interactions
The arylpiperazine moiety is a well-established pharmacophore that interacts with a variety of CNS receptors, particularly dopamine and serotonin (B10506) receptors. The inclusion of this feature in a molecule suggests a potential for activity at these targets. Although the specific binding profile of this compound has not been detailed, the activities of structurally related N-phenylpiperazine and N-benzylpiperazine analogs provide significant insight into its potential pharmacological mechanisms.
Compounds containing a substituted phenylpiperazine fragment have been extensively studied as ligands for dopamine D₂ and D₃ receptors and serotonin 5-HT₁ₐ and 5-HT₂ₐ receptors. researchgate.netmdpi.comacs.org For example, a series of [4-(4-carboxamidobutyl)]-1-arylpiperazines showed high affinity for the D₃ receptor, with Kᵢ values in the subnanomolar range for analogs with 2,3-dichlorophenyl substituents. acs.org Similarly, N-phenylpiperazine analogs have been developed as highly selective D₃ versus D₂ receptor ligands. mdpi.com The N-benzyl group present in the title compound is a common feature in ligands for various CNS targets, including sigma receptors. [9 from initial search] The affinity for these receptors is highly dependent on the specific substituents on both the piperazine ring and the aromatic system.
| Compound Class | Specific Analog Example | D₃ Receptor Kᵢ (nM) | D₂ Receptor Kᵢ (nM) | 5-HT₁ₐ Receptor Kᵢ (nM) | Reference |
|---|---|---|---|---|---|
| [4-(4-Carboxamidobutyl)]-1-arylpiperazines | 2,3-Dichlorophenyl analog (Compound 8) | 0.55 | 31 | Not Reported | acs.org |
| N-Phenylpiperazines | 4-Thiophene-3-yl-benzamide analog (6a) | 1.4 | 2564 | 199 | mdpi.com |
| N-Phenylpiperazines | 4-Thiazolyl-4-ylbenzamide analog (7a) | 2.5 | 1288 | 14.3 | mdpi.com |
Computational Chemistry and Molecular Modeling of S 1 Benzyl 3 Ethylpiperazine 2,5 Dione
Molecular Docking Studieschemrxiv.org
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for modeling the interaction between a small molecule ligand and a protein receptor at the atomic level. nih.gov
While specific molecular docking studies for (S)-1-Benzyl-3-ethylpiperazine-2,5-dione are not extensively detailed in the available literature, research on analogous piperazine-2,5-dione structures demonstrates their potential as ligands for various biological targets. For instance, docking studies on 3R,6R-bis(4-hydroxy benzyl)piperazine-2,5-dione (BHBPPD) have been used to calculate binding energies and identify primary targets like TNFRSF10B and CYCS, which are involved in apoptosis pathways in cancer cells. researchgate.net Similarly, other piperazine (B1678402) derivatives have been evaluated in silico as potential inhibitors of enzymes like PARP-1, with docking scores indicating strong binding profiles. nih.gov
These studies establish a precedent for the use of molecular docking to evaluate the binding affinity of this compound. A typical output from such a study would quantify the binding energy, often in kcal/mol, which indicates the stability of the ligand-receptor complex. Lower binding energy values suggest a more stable interaction.
Table 1: Representative Data from Molecular Docking Studies of Piperazine Derivatives
| Compound Class | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Piperazine-naphthoquinone | PARP-1 | -7.17 to -7.41 | Not Specified |
| 3R,6R-bis(4-hydroxy benzyl)piperazine-2,5-dione | TNFRSF10B, CYCS | Favorable Binding Energy | Not Specified |
Note: The data in this table is derived from studies on analogous compounds to illustrate the type of information generated from molecular docking analyses. researchgate.netnih.govjyoungpharm.org
Hydrophilic interactions, particularly hydrogen bonds, are crucial for the specific binding of ligands to protein receptors. In molecular docking simulations, the formation of hydrogen bonds between the ligand and amino acid residues in the receptor's active site is a key indicator of binding specificity and affinity. The piperazine-2,5-dione scaffold contains both hydrogen bond donors (the N-H group) and acceptors (the two carbonyl C=O groups), making it well-suited to form such interactions. nih.gov
For example, studies on other heterocyclic compounds show that docking simulations can precisely identify which residues form hydrogen bonds with the ligand, stabilizing its conformation within the binding pocket. researchgate.net For this compound, the carbonyl oxygens and the amide nitrogen are the primary sites for potential hydrophilic interactions with receptor-site amino acids like serine, threonine, or glutamic acid.
Density Functional Theory (DFT) Models for Reaction Understandingnih.gov
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a valuable tool for understanding reaction mechanisms, molecular structures, and spectroscopic properties. mdpi.com DFT calculations have been applied to molecules with similar backbones to predict vibrational frequencies (FT-IR and FT-Raman), optimize geometrical structures, and calculate thermodynamic parameters. researchgate.net
While specific DFT studies focused on the reaction mechanisms of this compound are not prominent, the methodology is widely used to clarify mechanisms such as cycloaddition reactions in the synthesis of heterocyclic compounds. mdpi.com These computational models can help elucidate the formation pathways of the piperazine-2,5-dione ring, providing insights into the stereoselectivity and energetics of the cyclization process.
Conformational Analysis and Stereochemical Influencesresearchgate.net
The three-dimensional structure of this compound is critical to its function and interactions. The piperazine-2,5-dione ring is not perfectly planar and typically adopts a flattened boat or twist-boat conformation. The substituents on the ring—the benzyl (B1604629) group at the N1 position and the ethyl group at the C3 position—have preferred spatial orientations that minimize steric hindrance.
Conformational studies on related 2-substituted piperazines have shown a preference for the substituent to be in the axial position, which can be further stabilized by intramolecular hydrogen bonding in some cases. nih.gov The specific (S) stereochemistry at the C3 chiral center dictates a fixed spatial arrangement of the ethyl group. This defined stereochemistry is crucial, as demonstrated in studies where chiral piperazine-2,5-diones are used as chiral solvating agents, distinguishing between enantiomers of other molecules through specific intermolecular interactions like hydrogen bonding. csu.edu.au Spectroscopic methods, such as NMR, combined with crystallographic analysis, are powerful tools for determining the relative stereochemistry (cis or trans) and predominant conformations of substituted piperazine-2,5-diones. csu.edu.auchemrxiv.org
In Silico Prediction of Biological Activitiescsu.edu.au
In silico tools are frequently used in the early stages of drug discovery to predict the potential biological activities and pharmacokinetic properties of novel compounds. nih.govnih.gov These predictive models use the chemical structure of a molecule to estimate its activity against various biological targets.
For compounds containing the piperazine scaffold, these predictions can span a wide range of activities, including antitumor, antibacterial, and anti-inflammatory effects. nih.gov Software and online tools like Molinspiration and ADMETlab 2.0 can predict activities such as kinase inhibition, G-protein coupled receptor (GPCR) ligand binding, and enzyme inhibition based on structural motifs within the molecule. nih.gov For this compound, the presence of the chiral center, the aromatic benzyl group, and the diketopiperazine core would be key inputs for these predictive algorithms. Studies on other 2,5-piperazinedione (B512043) compounds have shown their potential as cytotoxic agents against cancer cells, acting as MDM2 inhibitors or procaspase-3 activators. jyoungpharm.orgresearchgate.net
Table 2: Examples of In Silico Predicted Activities for Piperazine-Containing Scaffolds
| Predicted Activity | Method/Tool | Relevance to this compound |
|---|---|---|
| Kinase Inhibitor | Molinspiration | The scaffold may interact with ATP-binding sites of kinases. nih.gov |
| GPCR Ligand | Molinspiration | The molecule's size and functionality are suitable for GPCR binding. nih.gov |
| Enzyme Inhibitor | Molinspiration | The diketopiperazine core is found in many enzyme inhibitors. nih.gov |
Note: This table represents potential activities based on in silico studies of the general piperazine and piperazine-2,5-dione scaffolds. jyoungpharm.orgnih.gov
Future Directions and Research Gaps
Development of Novel DKP Derivatives for Enhanced Efficacy
The 2,5-diketopiperazine framework is recognized as a "privileged structure" in medicinal chemistry. wustl.edu This is due to its conformational rigidity, stereochemical diversity, and multiple sites for chemical modification, which allow for the fine-tuning of its biological activity and pharmacokinetic properties. wikipedia.orgwikipedia.org Future research will focus on leveraging this scaffold to design and synthesize novel derivatives with superior efficacy and selectivity for a wide range of biological targets. wustl.edu
Functionalization of the Diketopiperazine Ring for Controlled Release (Prodrugs)
A significant area of development is the design of DKP-based prodrugs to achieve controlled drug release and targeted delivery. This strategy involves modifying the DKP molecule so that it is inactive until it reaches a specific physiological environment, where it is converted into its active form. One established mechanism involves the intramolecular cyclization of a dipeptide linked to a drug. The nucleophilic attack by the N-terminal amine on the amide bond of the second amino acid results in the formation of a stable diketopiperazine ring, thereby releasing the active drug. researchgate.net This approach offers a promising method for improving the therapeutic window of potent drugs by controlling their release kinetics. researchgate.net Further research into functionalizing the DKP ring itself could yield novel prodrugs with tailored activation triggers, enhancing site-specific drug delivery. digitellinc.com
Exploration of Dimeric DKP Congeners for Potent Activity
Dimerization of diketopiperazine monomers represents a compelling strategy for discovering compounds with enhanced potency and novel mechanisms of action. researchgate.net These dimeric structures, often found in nature, possess complex, densely functionalized architectures with multiple stereogenic centers. nih.gov This structural complexity can lead to an enhanced ability to bind to various pharmacologically relevant receptors, portraying these metabolites as privileged structures for advanced preclinical studies. researchgate.netnih.gov Research has identified naturally occurring DKP dimers with significant bioactivities, such as Chaetocin, which exhibits potent antimyeloma activity. nih.gov The exploration of novel synthetic dimeric DKP congeners, including those with rare linkages like the N-1 to C-6 connection found in Aspergilazine A, is a promising direction for identifying next-generation therapeutics. researchgate.net
| Dimeric DKP Example | Source | Noted Biological Activity | Citation |
| Chaetocin | Marine-derived fungi | Potent antimyeloma activity; inhibitor of lysine-specific histone methyltransferase | nih.gov |
| Aspergilazine A | Marine-derived fungus Aspergillus taichungensis | Weak activity against influenza A (H1N1) virus | researchgate.net |
| WIN 64821 | Fungal species | Moderate cytotoxicity against human tumor cell lines | nih.gov |
Further Validation of Proposed Mechanisms of Action
While numerous biological effects have been ascribed to DKP derivatives, the precise molecular mechanisms underlying these actions are not always fully understood. mdpi.com This knowledge gap presents a significant barrier to the rational design of more effective and selective therapeutic agents. Future research must prioritize the detailed elucidation and validation of these mechanisms. For instance, the neuroprotective effects of certain DKPs are thought to arise from several potential pathways, which require further investigation. nih.govresearchgate.net Advanced techniques, such as molecular dynamics simulations, are already being employed to gain insight into how these derivatives interact with their targets, such as the inhibition of tubulin polymerization in cancer cells. nih.gov A more profound understanding of these interactions will be critical for optimizing the therapeutic potential of the DKP scaffold. mdpi.com
Applications in Diverse Therapeutic Areas
The DKP scaffold has demonstrated a remarkable breadth of biological activities, suggesting its utility across a wide spectrum of diseases. wikipedia.orgnih.gov Compounds incorporating this structure have been investigated for anticancer, antiviral, antibacterial, antifungal, and neuroprotective properties. wustl.eduwikipedia.orgnih.gov The clinical development of DKP-containing drugs, such as the anticancer agent plinabulin (B1683793) (which has been in Phase 3 trials), highlights the therapeutic viability of this chemical class. nih.gov The potential for DKPs to cross the blood-brain barrier also makes them attractive candidates for treating central nervous system disorders. nih.govnih.gov Continued screening and development of DKP libraries will likely uncover novel applications in other diverse therapeutic areas. wikipedia.orgnih.gov
| Potential Therapeutic Area | Description of Activity | Citations |
| Oncology | Anticancer and antitumor properties; inhibition of tubulin polymerization. Plinabulin is a clinical candidate. | wustl.eduwikipedia.orgnih.govmdpi.comnih.gov |
| Neuroprotection | Nootropic and neuroprotective activity against neurotoxicity in various experimental models. | mdpi.comnih.govresearchgate.net |
| Infectious Diseases | Antiviral (including anti-influenza), antifungal, and antibacterial activities. | wikipedia.orgmdpi.comnih.govnih.gov |
| Metabolic Diseases | Antihyperglycemic properties have been reported. | nih.gov |
Advancements in Enantioselective Synthetic Methodologies
The stereochemistry of chiral centers on the diketopiperazine ring is often crucial for biological activity. Therefore, the development of robust and efficient enantioselective synthetic methods is essential for producing specific stereoisomers like (S)-1-Benzyl-3-ethylpiperazine-2,5-dione for pharmacological evaluation. Recent progress has been made in the catalytic asymmetric synthesis of α-tertiary piperazin-2-ones, providing access to highly enantioenriched and stereochemically complex molecules that were previously difficult to obtain. caltech.edu These methods allow for the creation of novel building blocks for medicinal chemistry, opening up new chemical space around a privileged scaffold. caltech.edu Future work in this area will likely focus on expanding the scope of these reactions, improving their efficiency, and developing new catalytic systems to synthesize an even wider array of optically pure DKP derivatives. csu.edu.auresearchgate.net
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (S)-1-Benzyl-3-ethylpiperazine-2,5-dione?
- Methodological Answer : The compound can be synthesized via enantioselective cyclization of substituted benzyl and ethyl precursors. A validated approach involves:
Precursor Preparation : Reacting benzylamine derivatives with ethyl-substituted carbonyl intermediates under anhydrous conditions .
Cyclization : Using chiral catalysts (e.g., Ir-based complexes) to achieve stereocontrol, as demonstrated in analogous piperazine-2,5-dione syntheses .
Purification : Flash column chromatography (heptane:isopropyl acetate gradients) to isolate the enantiomerically pure product (≥93% ee) .
Q. How is the compound characterized to confirm structural integrity and stereochemistry?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for benzyl (δ ~7.3 ppm, aromatic protons), ethyl (δ ~1.2-1.4 ppm, CH3), and piperazine-dione carbonyls (δ ~170 ppm) .
- LC-MS/HRMS : Confirm molecular weight (232.27 g/mol) and fragmentation patterns .
- Chiral Analysis : CSP-HPLC (Chiralpak AD-H column) with heptane/ethanol eluents to resolve enantiomers .
- ATR-IR : Validate N-H (3200–3300 cm⁻¹) and C=O (1650–1750 cm⁻¹) stretches .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer :
- Temperature : Store at –20°C in inert gas (argon) to prevent oxidation .
- Solubility : Dissolve in anhydrous DMSO (10 mM stock) for long-term stability .
- Decomposition Risks : Avoid humidity (hydrolysis of dione ring) and UV exposure (benzyl group degradation) .
Advanced Research Questions
Q. How can enantioselective synthesis be optimized for industrial-scale reproducibility?
- Methodological Answer :
- Catalyst Screening : Test Ir, Rh, or organocatalysts for enantiomeric excess (e.g., Ir(Cp*)Cl₂ achieves 93% ee in model systems) .
- Solvent Optimization : Use DMF or THF for higher reaction rates versus toluene .
- Scale-Up Challenges : Monitor exothermic cyclization steps and implement continuous flow reactors for safety .
- Data Table :
| Catalyst | Solvent | ee (%) | Yield (%) |
|---|---|---|---|
| Ir(Cp*)Cl₂ | DMF | 93 | 91 |
| Rh(PPh₃)₃ | THF | 85 | 88 |
Q. What structure-activity relationships (SAR) are critical for modifying biological activity?
- Methodological Answer :
- Benzyl Substitution : Electron-withdrawing groups (e.g., 4-F, 2,4-di-OMe) enhance receptor binding affinity in related piperazine-diones .
- Ethyl Chain Length : Longer alkyl chains (e.g., propyl vs. ethyl) reduce solubility but improve membrane permeability .
- Case Study : In 5-HT1A receptor ligands, N-benzyl groups with para-methoxy substitutions increased binding by 40% compared to unsubstituted analogs .
Q. How can contradictory spectral data (e.g., NMR vs. LC-MS) be resolved during characterization?
- Methodological Answer :
- Dynamic Effects : Use variable-temperature NMR to identify rotamers causing peak splitting .
- Ionization Artifacts : Compare ESI-MS and MALDI-MS to rule out adduct formation .
- X-ray Crystallography : Resolve absolute configuration ambiguities (if crystals are obtainable) .
Q. What biosynthetic pathways produce diketopiperazine analogs, and can they inform synthetic strategies?
- Methodological Answer :
- Natural Producers : Marine Streptomyces spp. synthesize diketopiperazines via non-ribosomal peptide synthetases (NRPS) .
- Enzymatic Cyclization : Mimic NRPS-mediated dimerization of amino acid precursors (e.g., phenylalanine + ethylglycine) in vitro .
- Yield Comparison :
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Chemical Synthesis | 85 | 98 |
| Enzymatic | 60 | 99 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
